

# GNE-3511: A Technical Guide to the Potent and Selective DLK Inhibitor

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Compound of Interest		
Compound Name:	GNE-3511	
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This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **GNE-3511**, a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). **GNE-3511** emerged from a targeted drug discovery program aimed at mitigating neuronal degeneration.

## **Executive Summary**

Dual Leucine Zipper Kinase (DLK) has been identified as a critical regulator of neuronal degeneration in various contexts, including acute injury and chronic neurodegenerative diseases.[1] **GNE-3511** is a small molecule inhibitor developed by Genentech that potently and selectively targets DLK.[1] Originating from a high-throughput screening hit, its di(pyridin-2-yl)amine scaffold was optimized for central nervous system (CNS) drug-like properties, resulting in a compound with excellent brain penetration and oral bioavailability.[1][2] Preclinical studies have demonstrated that **GNE-3511** provides robust, concentration-dependent protection of neurons in vitro and dose-dependent efficacy in multiple in vivo models of neurodegeneration, including glaucoma and Parkinson's disease.[1][3][4] Its mechanism is linked to the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade in neuronal apoptosis and degeneration.[4] This guide details the quantitative data, experimental methodologies, and signaling pathways central to the development of **GNE-3511**.

## **Discovery and Optimization**

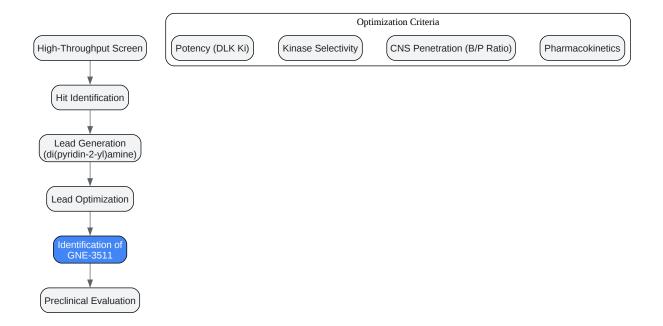




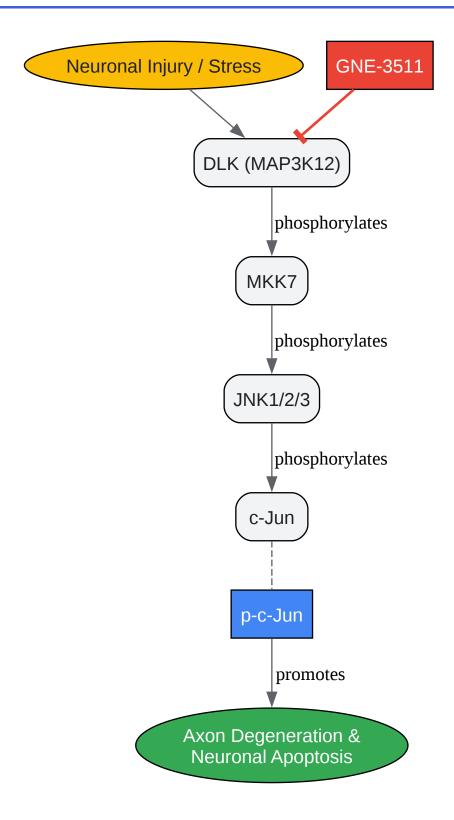


The development of **GNE-3511** was initiated to address the therapeutic potential of inhibiting DLK for neurodegenerative disorders. The process began with a high-throughput screen that led to the identification of an initial hit. Through structure-based drug design and a focus on optimizing for CNS-compatible properties, the di(pyridin-2-yl)amine chemical series was selected for its combination of potency and ability to penetrate the brain after oral dosing.[1][2] This optimization campaign culminated in the synthesis of **GNE-3511**, which exhibited a superior balance of metabolic stability, potency, and low efflux properties, making it a suitable candidate for in vivo evaluation.[2]

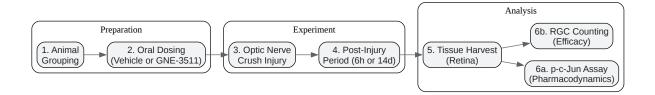












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